molecular formula C18H23ClN2O3 B4843037 N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxomorpholin-3-yl)acetamide

N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxomorpholin-3-yl)acetamide

Cat. No.: B4843037
M. Wt: 350.8 g/mol
InChI Key: CLZCWTVYZRGGGQ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(4-cyclohexyl-2-oxomorpholin-3-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked to an acetamide backbone, which is further connected to a 2-oxomorpholine ring substituted with a cyclohexyl group at the 4-position. The morpholinone core introduces conformational rigidity, while the cyclohexyl substituent may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

This compound belongs to a broader class of N-(4-chlorophenyl)acetamides, which are frequently explored in medicinal and agrochemical research due to their versatility in interacting with biological targets.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-13-6-8-14(9-7-13)20-17(22)12-16-18(23)24-11-10-21(16)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZCWTVYZRGGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCOC(=O)C2CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxomorpholin-3-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula : C18H23ClN2O3
Molecular Weight : 350.8 g/mol
IUPAC Name : this compound
CAS Number : [Not provided in the search results]

The compound exhibits activity primarily through its interaction with specific biological targets. Research indicates that it may influence various pathways related to cell proliferation and apoptosis, particularly in cancerous cells. The presence of the morpholine ring suggests potential interactions with neurotransmitter systems, which could contribute to its pharmacological profile.

Pharmacological Effects

  • Antiviral Activity : Preliminary studies suggest that compounds similar to this compound may inhibit viral replication. For instance, derivatives have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100, indicating a favorable therapeutic window .
  • Cytotoxicity and Selectivity : In vitro assays reveal that certain analogs demonstrate sub-micromolar potency against target cells while maintaining low cytotoxicity levels. For example, a related compound exhibited an IC50 of 0.27 μM against HAdV with a CC50 of 156.8 μM, highlighting the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Investigations into the mechanism of action indicate that these compounds may disrupt viral DNA replication processes or interfere with later stages of the viral life cycle . This suggests a multifaceted approach to antiviral treatment.

Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of several chloroacetamide derivatives, including this compound. The results demonstrated significant antiviral effects against HAdV, with mechanistic studies suggesting inhibition of viral DNA synthesis as a primary mode of action .

Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the morpholine structure significantly impacted biological activity. Compounds retaining the chlorophenyl group showed enhanced potency, emphasizing the role of specific functional groups in mediating biological responses .

Data Summary Table

PropertyValue
Molecular FormulaC18H23ClN2O3
Molecular Weight350.8 g/mol
Antiviral IC500.27 μM (related compound)
Cytotoxicity CC50156.8 μM (related compound)
Selectivity Index>100 (against HAdV)

Comparison with Similar Compounds

Structural Variations in the Morpholinone Core

Morpholinone derivatives are notable for their diverse bioactivities. For example:

  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): This analog replaces the cyclohexyl group with an acetyl substituent and includes a dimethylated morpholinone ring. The compound was synthesized via acetylation of a precursor, yielding 58% efficiency, and characterized by NMR and mass spectrometry .
  • 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Substitution with a methylsulfonyl group enhances electron-withdrawing effects, which may influence binding affinity to enzymes or receptors.

Key Insight : Cyclohexyl substitution in the target compound likely improves metabolic stability over acetyl or sulfonyl groups due to reduced susceptibility to oxidative metabolism.

Heterocyclic Acetamides with Insecticidal Activity

Pyridine and thienopyridine-based analogs demonstrate significant insecticidal effects:

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): This pyridine derivative exhibited superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid. The distyrylpyridine moiety likely enhances π-π stacking interactions with insect neuronal targets .
  • 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (): The thienopyridine core further amplifies activity, suggesting that heterocycle choice critically impacts bioactivity .

Antioxidant and Anti-inflammatory Acetamides

  • 2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino)acetamide (): These derivatives inhibited lipid peroxidation by 72–98% at 10 µM, comparable to BHT (88%). The benzimidazole group likely scavenges free radicals via electron donation .

Key Insight: The target compound’s morpholinone ring lacks conjugated aromatic systems, which may limit antioxidant efficacy compared to benzimidazole-containing analogs.

Quinazolinone and Quinoline Derivatives

  • Its CAS registry (477329-16-1) and molecular weight (501.0 g/mol) suggest relevance in drug discovery .
  • N-(4-Chlorophenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide (): The quinoline core with a sulfonyl group may target kinases or proteases, common in anticancer research .

Oxadiazolidinone and Pyrimidoindole Derivatives

  • 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (): This oxadiazolidinone derivative (CAS 478045-96-4) has a molecular weight of 350.76 g/mol and may exhibit anti-inflammatory or antimicrobial activity due to the oxadiazolidinone ring .
  • 2-[[3-(4-Chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide (): The pyrimidoindole core could interact with DNA or topoisomerases, relevant in anticancer drug design .

Key Insight: The target compound’s cyclohexyl-morpholinone structure may confer better metabolic stability than oxadiazolidinone or pyrimidoindole analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxomorpholin-3-yl)acetamide
Reactant of Route 2
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N-(4-chlorophenyl)-2-(4-cyclohexyl-2-oxomorpholin-3-yl)acetamide

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